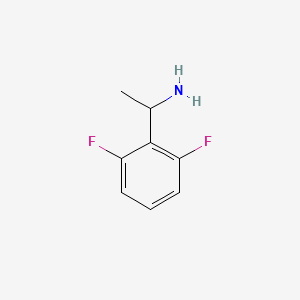

1-(2,6-Difluorophenyl)ethan-1-amine

Vue d'ensemble

Description

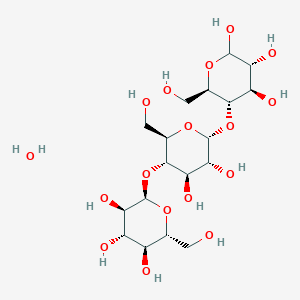

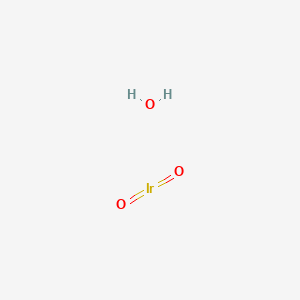

“1-(2,6-Difluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . It is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

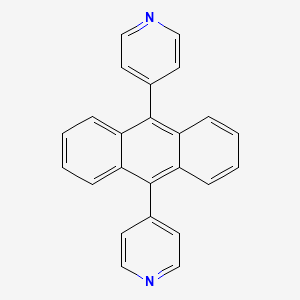

The molecular structure of “1-(2,6-Difluorophenyl)ethan-1-amine” consists of a two-ring structure with a single nitrogen atom . The InChI code for this compound is "1S/C8H9F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2" .

Physical And Chemical Properties Analysis

“1-(2,6-Difluorophenyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 157.16 and a molecular formula of C8H9F2N .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Compounds related to 1-(2,6-Difluorophenyl)ethan-1-amine have been studied for their synthetic applications and reactions. For instance, the synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate have shown the potential for creating novel compounds through the Wittig olefination and hydrolysis processes, indicating the versatility of fluorinated compounds in organic synthesis (Hanamoto, Morita, & Shindo, 2003).

Material Science and Engineering

Research on hyperbranched polyimides demonstrates the significance of amine-functionalized compounds in developing materials with specific gas separation capabilities. These materials are synthesized through condensation polymerization, showing their application in creating advanced materials for industrial processes (Fang, Kita, & Okamoto, 2000).

Corrosion Inhibition

Studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives for the protection of metals highlight the application of amine-related compounds in enhancing the longevity and durability of metal products. These compounds interact with metal surfaces to prevent corrosion, indicating their importance in materials science and engineering (Kaya et al., 2016).

Pharmaceutical and Medicinal Chemistry

Research into the "Lipophilic Hydrogen Bond Donor" concept involving difluoromethyl groups has provided insights into the design of drug molecules. The study of difluoromethyl anisoles and their hydrogen bonding and lipophilicity contributes to our understanding of how such functional groups can be used to enhance the properties of pharmaceuticals (Zafrani et al., 2017).

Catalysis

The development of catalysts for the direct synthesis of amides from alcohols and amines showcases the application of compounds related to 1-(2,6-Difluorophenyl)ethan-1-amine in facilitating chemical reactions without the need for stoichiometric coupling agents. This catalytic process produces amides and molecular hydrogen, highlighting its efficiency and environmental friendliness (Gunanathan, Ben‐David, & Milstein, 2007).

Safety And Hazards

The safety information for “1-(2,6-Difluorophenyl)ethan-1-amine” indicates that it is dangerous . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, rinsing mouth, removing/taking off immediately all contaminated clothing, and storing locked up .

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPHGCQJDUZZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588042 | |

| Record name | 1-(2,6-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)ethan-1-amine | |

CAS RN |

870849-40-4 | |

| Record name | 1-(2,6-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)